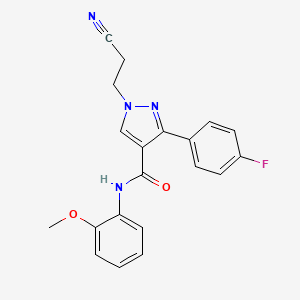
1-methyl-4-(3-phenylbutyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(3-phenylbutyl)-1,4-diazepane, also known as MPBD, is a synthetic compound that belongs to the class of diazepanes. It has been studied for its potential use in the treatment of neurological disorders, such as anxiety and depression. MPBD is a psychoactive compound that acts on the central nervous system, affecting the levels of certain neurotransmitters.
Wirkmechanismus
The mechanism of action of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and mood. 1-methyl-4-(3-phenylbutyl)-1,4-diazepane has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-methyl-4-(3-phenylbutyl)-1,4-diazepane has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. 1-methyl-4-(3-phenylbutyl)-1,4-diazepane has also been shown to decrease the levels of cortisol, a hormone that is associated with stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-4-(3-phenylbutyl)-1,4-diazepane has several advantages for use in lab experiments. It is a potent compound that can be easily synthesized. It has also been shown to have a range of effects on the central nervous system, making it a useful tool for studying the GABAergic system. However, 1-methyl-4-(3-phenylbutyl)-1,4-diazepane also has several limitations. It is a psychoactive compound that can be difficult to handle and requires specialized equipment. It also has potential side effects, which must be carefully monitored.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-4-(3-phenylbutyl)-1,4-diazepane. One area of research is the development of more potent and selective compounds that target specific receptors in the brain. Another area of research is the development of new delivery methods, such as transdermal patches, that can improve the bioavailability of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane. Finally, there is a need for further research on the long-term effects of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane on the brain and behavior.
Synthesemethoden
The synthesis of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane involves the reaction of 3-phenylbutyronitrile with methylamine and formaldehyde. The resulting product is then reduced to obtain 1-methyl-4-(3-phenylbutyl)-1,4-diazepane. The synthesis of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane is a complex process that requires specialized equipment and knowledge.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(3-phenylbutyl)-1,4-diazepane has been studied extensively for its potential use in the treatment of neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-methyl-4-(3-phenylbutyl)-1,4-diazepane has also been studied for its potential use in the treatment of addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
1-methyl-4-(3-phenylbutyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-15(16-7-4-3-5-8-16)9-12-18-11-6-10-17(2)13-14-18/h3-5,7-8,15H,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTFDELLASSVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCN(CC1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,4-difluorophenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5180760.png)
![4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5180762.png)
![2-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5180772.png)

![ethyl 4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5180786.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5180789.png)
![4-[({5-[(2,4-dinitrophenyl)amino]-2-methylphenyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B5180797.png)

![4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5180815.png)
![3-[(4-benzyl-1-piperidinyl)methyl]phenol](/img/structure/B5180826.png)
![N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B5180831.png)

![1,3-dicyclohexyl-5-{[(4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180850.png)
![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5180860.png)